molecular formula C14H13N7O2 B2882019 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide CAS No. 2034367-61-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide

Cat. No.: B2882019
CAS No.: 2034367-61-6
M. Wt: 311.305
InChI Key: SUOUTPTXPMSGAK-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide is a complex organic compound that features a pyridazinone ring fused with a purine moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide typically involves multi-step organic synthesis. A common approach might include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base.

    Coupling with the purine moiety: This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the purine moiety.

    Reduction: Reduction reactions could target the pyridazinone ring or the purine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide analogs: Compounds with slight modifications to the pyridazinone or purine moieties.

    Other pyridazinone-purine hybrids: Compounds that combine these two moieties but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(7H-purin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-10(19-14-12-13(16-6-15-12)17-7-18-14)5-21-11(23)4-3-9(20-21)8-1-2-8/h3-4,6-8H,1-2,5H2,(H2,15,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOUTPTXPMSGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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